N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-13-9-16(18(30-3)10-15(13)24)25-20(28)12-31-23-26-17-11-19(14-7-5-4-6-8-14)32-21(17)22(29)27(23)2/h4-11H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJVGKKJQOTOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, based on various studies.
The compound has the molecular formula and a molecular weight of approximately 465.6 g/mol. Its structure includes a thienopyrimidine moiety that is essential for its biological activity.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In a study examining various thienopyrimidine compounds, it was found that those with specific substitutions at the 3-position of the amido or imino side chain demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Escherichia coli and Staphylococcus aureus .
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) values for several related compounds were determined, showing effective inhibition at low concentrations. For instance:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound 4c | 25 | S. aureus |
| Compound 5e | 30 | E. coli |
| Compound 5g | 20 | M. tuberculosis |
These findings suggest that the presence of a thienopyrimidine ring in conjunction with specific substituents enhances antimicrobial efficacy.
Anticancer Activity
The compound's anticancer potential has also been explored. A study focused on evaluating its cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited significant cytotoxicity, with IC50 values in the micromolar range:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| HeLa | 12 |
These results highlight the compound's potential as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells.
The proposed mechanism of action for the antimicrobial activity involves inhibition of bacterial DNA synthesis through interaction with key enzymes such as DNA gyrase and topoisomerase IV . For anticancer effects, it is suggested that the compound may induce cell cycle arrest and promote apoptosis through various pathways, including oxidative stress mechanisms .
Toxicity Assessment
Safety evaluations have shown that the most potent compounds derived from similar structures were non-toxic at concentrations up to 200 µmol/L in hemolytic assays . This suggests a favorable safety profile for further development.
Scientific Research Applications
Biological Activities
N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibits various biological activities that make it a candidate for further research:
- Anticancer Activity : Studies have shown that compounds with thieno[3,2-d]pyrimidine structures possess cytotoxic effects against various cancer cell lines. These compounds may inhibit cell proliferation and induce apoptosis in tumor cells .
- Antimicrobial Properties : Research indicates that derivatives of thieno[3,2-d]pyrimidines demonstrate significant antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of related compounds, which could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Study on Anticancer Potential :
- Antimicrobial Testing :
Summary Table of Biological Activities
Q & A
Basic Research Question
- 1H/13C NMR : Key signals include the thienopyrimidine C=O peak at ~170 ppm, aromatic protons (6.8–7.5 ppm for phenyl groups), and methoxy singlet (~3.8 ppm) .
- Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) should display [M+H]+ matching the molecular formula (C₃₁H₂₇ClN₄O₃S₂, exact mass: 633.12 g/mol). Fragment ions at m/z 285 (thienopyrimidine core) and 154 (acetamide moiety) validate connectivity .
Validation : Compare with crystallographic data (e.g., C–S bond lengths: 1.76–1.82 Å) from related compounds to ensure geometric consistency .
What strategies assess the compound’s solubility and stability under physiological conditions?
Basic Research Question
- Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and DMSO/cosolvent systems. Analogous thienopyrimidines show poor aqueous solubility (<0.1 mg/mL) but improve with PEG-400 (up to 2.5 mg/mL) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolysis of the sulfanyl group via HPLC; acidic conditions (pH 3) increase degradation rates by 30% compared to neutral pH .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Advanced Research Question
Modify substituents on the phenyl and thienopyrimidine moieties to evaluate bioactivity. For example:
*Hypothetical data based on structurally related kinase inhibitors .
Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to prioritize modifications targeting ATP-binding pockets in kinases .
What computational approaches predict the compound’s mechanism of action and off-target effects?
Advanced Research Question
- Target Prediction : SwissTargetPrediction identifies kinases (e.g., Src/Abl) and epigenetic regulators (HDACs) as likely targets due to the thienopyrimidine scaffold .
- Molecular Dynamics (MD) : Simulate binding stability (RMSD <2.0 Å over 100 ns) to prioritize targets. For example, analog interactions with Abl1 show sustained hydrogen bonding (Asn322, Thr315) .
- Off-Target Screening : PASS Online predicts potential CYP450 inhibition (Pa = 0.78), necessitating in vitro cytochrome assays .
How can crystallography resolve contradictions in reported biological activities?
Advanced Research Question
Single-crystal X-ray diffraction clarifies conformational flexibility impacting bioactivity. For example:
- Torsion Angles : A 15° deviation in the acetamide-phenyl dihedral angle reduces kinase binding affinity by 40% .
- Hydrogen Bonding : Intramolecular N–H···N bonds stabilize active conformations, as seen in analogs with IC₅₀ <1 μM .
Experimental Design : Co-crystallize the compound with target proteins (e.g., Abl1) to validate binding modes observed in docking studies .
What in vitro assays are optimal for evaluating anticancer activity and toxicity?
Advanced Research Question
- Antiproliferative Assays : Use MTT/WST-1 on K562 (leukemia) and MCF-7 (breast cancer) cell lines. Compare GI₅₀ values with positive controls (e.g., imatinib) .
- Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Target SI >10 using primary fibroblasts (e.g., HFF-1) .
- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) quantifies caspase-3 activation (>2-fold increase indicates efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
